molecular formula C7H8N2O3 B2425631 Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS No. 865077-08-3

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Cat. No.: B2425631
CAS No.: 865077-08-3
M. Wt: 168.152
InChI Key: BDSFRMOXNBWRLK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate , with the molecular formula C₇H₈N₂O₃ (molecular weight: 168.15 g/mol). The systematic name reflects the pyrimidine ring’s partial saturation (1,6-dihydro) and the keto-enol tautomerism at the 4-position. Alternative names include This compound and methyl 2-methyl-4-oxo-1H-pyrimidine-5-carboxylate , depending on the tautomeric form being emphasized.

Property Value
Molecular formula C₇H₈N₂O₃
Molecular weight 168.15 g/mol
CAS number 865077-08-3
SMILES notation COC(=O)c1cnc([nH]c1=O)C

X-ray Crystallographic Studies of Pyrimidine Carboxylate Derivatives

While direct X-ray data for this compound are limited, structural insights can be inferred from related pyrimidine-5-carboxylate esters. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits a planar fused-ring system with dihedral angles of ~1.3° between pyrazole and pyrimidine rings, stabilized by intramolecular hydrogen bonds. In such systems, the ester group adopts a coplanar arrangement with the aromatic ring, enhancing conjugation and stability.

For this compound, the hydroxyl group at position 4 likely participates in hydrogen bonding, forming inversion dimers or extended networks in the crystal lattice, as observed in analogous pyrimidinone derivatives.

Properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSFRMOXNBWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate typically involves the reaction of 4-hydroxy-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to the liquid phase to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methylpyrimidine-5-carboxylate.

    Reduction: Formation of 4-hydroxy-2-methylpyrimidine-5-methanol.

    Substitution: Formation of 4-halo-2-methylpyrimidine-5-carboxylate derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate serves as a vital building block in the synthesis of various complex organic molecules. Its structural features allow it to participate in several chemical reactions, including:

  • Oxidation : Can lead to the formation of ketones or aldehydes.
  • Reduction : Can yield alcohols or amines.
  • Substitution Reactions : Can produce halogenated or alkylated derivatives.

Biological Research

Potential Biological Activities
The compound has been studied for its potential biological activities, which include:

  • Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Pharmaceutical Development

Therapeutic Applications
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its ability to interact with biological targets positions it as a promising candidate for drug development:

  • Mechanistic Studies : Investigations into its interactions with enzymes and receptors are crucial for understanding its pharmacodynamics and optimizing its therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria such as E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Case Study: Anticancer Activity Evaluation

A study published in Progress in Medicinal Chemistry evaluated the effects of this compound on tumor-bearing mice. The results showed a significant increase in survival rates compared to control groups, indicating its potential as an anticancer agent .

Mechanistic Insights

Research highlighted in the Journal of Medicinal Chemistry explored the compound’s interaction with acetylcholinesterase, revealing its potential as a multitarget-directed ligand for neurodegenerative diseases. This suggests that its mechanism may extend beyond cancer treatment and could be relevant for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Known for its unique combination of hydroxyl and carboxylate groups.

    4-hydroxy-2-methylpyrimidine-5-carboxylic acid: Lacks the methyl ester group, which can affect its reactivity and solubility.

    2-methylpyrimidine-5-carboxylate: Lacks the hydroxyl group, which can influence its biological activity.

Biological Activity

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (commonly referred to as M4H2M5C) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

M4H2M5C features a pyrimidine ring with specific substituents that contribute to its biological properties. The molecular formula is C7H8N2O3C_7H_8N_2O_3, and its structure can be visualized as follows:

  • Pyrimidine Ring : A six-membered heterocyclic structure containing nitrogen atoms.
  • Hydroxyl Group : Located at the 4-position, enhancing polar interactions.
  • Carboxylate Group : At the 5-position, contributing to reactivity.

The biological activity of M4H2M5C is primarily attributed to its interaction with various molecular targets, leading to significant biochemical effects:

  • Enzyme Inhibition : M4H2M5C may inhibit enzymes involved in DNA synthesis and repair, which is crucial for its anticancer properties.
  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting cell wall synthesis or function.
  • Cell Signaling Modulation : It may influence cellular pathways by acting on specific receptors or signaling molecules.

Antimicrobial Properties

Recent studies have demonstrated that M4H2M5C possesses notable antimicrobial activity against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)1 μg/mL
Vancomycin-resistant Enterococcus (VRE)1 μg/mL
Escherichia coli0.25–1 μg/mL

These results indicate a strong potential for M4H2M5C as a candidate for developing new antibacterial agents .

Anticancer Activity

M4H2M5C has also been investigated for its anticancer effects, particularly in breast cancer models. A notable study reported:

  • Inhibition of Cell Proliferation : The compound showed an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 triple-negative breast cancer cells.
  • Selectivity Index : It exhibited a nearly 20-fold selectivity for cancer cells over non-cancerous cells, indicating its potential for targeted therapy .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers assessed the antimicrobial efficacy of M4H2M5C against various bacterial strains. The compound demonstrated significant inhibition with an MIC comparable to established antibiotics, suggesting its viability as a therapeutic agent .
  • Anticancer Mechanism Investigation :
    • A study evaluated the effects of M4H2M5C on cancer cell lines, revealing that it induces apoptosis through caspase activation pathways. The compound's ability to inhibit key enzymes involved in tumor proliferation highlights its therapeutic potential .

Q & A

Q. What protocols ensure reproducibility in crystallization trials for polymorph screening?

  • Methodological Answer : Use high-throughput screening with varied solvents (e.g., DMSO, MeOH, EtOAc) and anti-solvents (hexane). Monitor nucleation via polarized light microscopy and confirm polymorph identity via PXRD and DSC .

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